REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[OH:10].[OH-:11].[Na+].Br[CH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21]Br)=[CH:17][CH:16]=1.O.CN([CH:27]=[O:28])C>>[C:18]1([CH2:21][O:11][C:3]2[CH:4]=[CH:5][C:6]([O:28][CH3:27])=[CH:7][C:2]=2[Cl:1])[CH:19]=[CH:20][C:15]([CH2:14][O:10][C:3]2[CH:4]=[CH:5][C:6]([O:8][CH3:9])=[CH:7][C:2]=2[Cl:1])=[CH:16][CH:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)OC)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)CBr
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the so-formed reaction mixture at room temperature for 4 hrs
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filter the crude
|
Type
|
CUSTOM
|
Details
|
precipitated solid
|
Type
|
CUSTOM
|
Details
|
Purify the crude product
|
Type
|
CUSTOM
|
Details
|
by re-crystallization from the methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)COC1=C(C=C(C=C1)OC)Cl)COC1=C(C=C(C=C1)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |